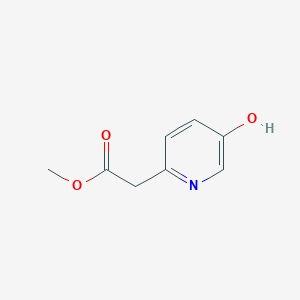

Methyl 2-(5-hydroxypyridin-2-yl)acetate

Description

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

methyl 2-(5-hydroxypyridin-2-yl)acetate |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)4-6-2-3-7(10)5-9-6/h2-3,5,10H,4H2,1H3 |

InChI Key |

XNLAMZJZCZRMNM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=NC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of halogenated pyridine derivatives through selective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The key challenge is the selective introduction of the acetate group at the 2-position while preserving the hydroxyl group at the 5-position on the pyridine ring.

Large-Scale Efficient Synthesis via Halogen Reactivity Differentiation

A prominent method described by Morgentin et al. (2009) utilizes the difference in reactivity between halogens on a dihalogenated pyridine precursor, specifically 5-bromo-2-chloropyridine, to achieve selective functionalization. The approach involves:

- Initial selective substitution at the 2-chloro position via nucleophilic aromatic substitution or palladium-catalyzed coupling.

- Subsequent functionalization at the 5-bromo position to introduce the hydroxyl group.

- Final esterification to afford this compound.

This method is scalable and yields high purity products suitable for industrial applications.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Selective SNAr at 2-position | Nucleophile (e.g., acetate source), base | Introduction of acetate moiety |

| Palladium-catalyzed coupling | Pd catalyst, ligand, base, solvent | Hydroxyl group introduction at 5-position |

| Esterification | Methanol, acid catalyst or methylating agent | Formation of methyl ester |

This synthetic route provides a high-yielding and efficient access to the target compound, facilitating large-scale production.

Pd-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura and Buchwald–Hartwig aminations, are integral to the synthesis of this compound derivatives. Recent studies emphasize the importance of catalyst loading, ligand choice, and reaction conditions to optimize yields and selectivity.

- Catalyst loading can be optimized to low parts per million (ppm) levels without compromising reaction efficiency.

- Ligand and catalyst speciation influence the site-selectivity on dihalogenated pyridine substrates.

- Reaction conditions including temperature, solvent, and atmosphere (inert nitrogen environment) are critical for sensitive substrates.

An example includes the use of Pd(OAc)_2 with triphenylphosphine ligands to selectively activate the 2-position halogen for coupling, followed by hydroxylation at the 5-position.

Environmentally Friendly and Mild Conditions for Aminopyridine Coupling

In related pyridine derivatives, coupling with amines under mild, aqueous conditions using sodium carbonate as a base has been demonstrated to provide high yields rapidly at room temperature. However, for heterocyclic aromatic amines directly attached to the pyridine ring, dry and oxygen-free conditions are necessary to prevent side reactions and oxidation.

- Reactions are performed in dry pyridine with anhydrous sodium carbonate under nitrogen.

- The acyl chloride or ester precursor is added slowly at low temperature (0–5°C).

- The reaction proceeds with nearly quantitative yields and high purity without the need for chromatographic purification.

Though this method is described for related compounds, it provides insights into potential mild synthetic routes applicable to this compound.

Detailed Research Outcomes and Data

Yield and Purity Data

| Method | Scale | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Halogen reactivity differentiation (Morgentin et al.) | Multi-gram to large-scale | 75–85 | >98 | Suitable for industrial scale |

| Pd-catalyzed cross-coupling | Small to multi-gram | 80–95 | >97 | Low catalyst loading, selective |

| Mild aqueous amine coupling | Milligram to gram scale | ~95 | >97 | Requires dry, oxygen-free conditions |

Catalyst Loading and Reaction Conditions (Pd-Catalyzed Coupling)

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Pd catalyst loading | 0.1–1 mol % (can be ppm level) | Lower catalyst loading reduces cost and metal contamination |

| Ligand | Triphenylphosphine or derivatives | Influences selectivity and rate |

| Temperature | 0–60°C | Lower temperatures favor selectivity; higher temperatures increase rate |

| Atmosphere | Nitrogen or inert atmosphere | Prevents oxidation of sensitive intermediates |

Summary and Recommendations

- The most robust and scalable method for preparing this compound is the selective functionalization of 5-bromo-2-chloropyridine via SNAr and Pd-catalyzed coupling, followed by esterification.

- Pd-catalyzed cross-coupling reactions are key to introducing the acetate moiety with high selectivity and yield; optimizing catalyst loading and reaction parameters improves efficiency and sustainability.

- For sensitive amines or heterocyclic substrates, performing reactions under dry and oxygen-free conditions ensures high purity and yield.

- The described methods provide high yields (75–95%) and purities (>97%) suitable for both laboratory and industrial scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-hydroxypyridin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-pyridinecarboxylic acid derivatives.

Reduction: Formation of 5-hydroxypyridin-2-ylmethanol.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 2-(5-hydroxypyridin-2-yl)acetate is a versatile building block for synthesizing bioactive compounds, particularly in drug discovery. It serves as a synthetic intermediate in organic chemistry, demonstrating its versatility through various reactions. Interaction studies have indicated its potential as a modulator of enzymatic activity, with preliminary findings suggesting it may influence specific metabolic pathways through competitive inhibition or allosteric modulation. Further research is required to elucidate its precise molecular targets and implications for therapeutic applications.

Comparison with Structurally Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate | Contains a fluorine substituent | Enhanced reactivity due to halogen presence |

| Methyl 2-(5-hydroxyphenyl)acetate | Features a phenolic ring | Different biological activity profile due to phenol substitution |

| Methyl 2-(piperidin-3-yl)acetate | Contains a piperidine ring | Divergent reactivity compared to pyridine derivatives |

These comparisons illustrate how variations in substituents and ring structures can lead to distinct chemical behaviors and applications, emphasizing the uniqueness of this compound within this class of compounds.

Potential Role as an Inhibitor

Mechanism of Action

The mechanism of action of Methyl 2-(5-hydroxypyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxyl and ester functional groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Ester Group Variations

Substituent Effects

- However, this group may also increase susceptibility to oxidation .

- Halogenation : Fluorination (e.g., Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate) introduces electronegativity, improving stability and resistance to enzymatic degradation. Chlorination (e.g., Ethyl (5-chloro-6-hydroxypyridin-2-yl)acetate) increases the acidity of adjacent hydroxyl groups, altering reactivity .

Research Implications

- Bioactivity : Fluorinated and chlorinated derivatives (e.g., CAS 1393566-89-6 and 1393551-10-4) are prioritized in drug discovery for their enhanced stability and target affinity .

- Metabolism : Ethyl esters may offer prolonged half-lives compared to methyl esters, as seen in prodrug design .

- Solubility : Hydroxyl groups improve aqueous solubility but may require protective group strategies during synthesis .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(5-hydroxypyridin-2-yl)acetate, and how do reaction conditions impact yield?

Aromatic nucleophilic substitution followed by hydroxydeboronation is a validated method for synthesizing this compound. Key steps include:

- Substrate Preparation : Use 5-hydroxypyridine derivatives with boronate esters.

- Reaction Conditions : Conduct substitution at 80–100°C in polar aprotic solvents (e.g., DMF) with catalytic bases like K₂CO₃.

- Deboronation : Employ acidic hydrolysis (e.g., HCl/THF) to remove boronate groups. Yields typically range from 65–85%, contingent on solvent purity and stoichiometric ratios .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | <70°C reduces rate |

| Solvent | DMF or DMSO | Non-polar solvents <50% yield |

| Base | K₂CO₃ or Cs₂CO₃ | Weak bases <60% yield |

Q. How can the purity of this compound be validated, and what analytical techniques are most effective?

Combine chromatographic and spectroscopic methods:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity >98% .

- NMR : Analyze ester (δ 3.7–3.9 ppm) and pyridinyl protons (δ 6.5–8.2 ppm) for structural confirmation. Splitting patterns distinguish regioisomers .

- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ expected at m/z 195.1) .

Q. What are the stability considerations for this compound under different storage conditions?

The ester group is prone to hydrolysis, and the hydroxylpyridine moiety may oxidize. Key guidelines:

- Storage : -20°C in airtight containers under inert gas (N₂ or Ar) to prevent moisture ingress .

- Decomposition Pathways :

- Hydrolysis to 2-(5-hydroxypyridin-2-yl)acetic acid (pH < 3 or >10 accelerates this).

- Oxidation at the hydroxyl group under ambient light .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- Electrophilic Sites : The ester carbonyl (partial charge ≈ +0.35) and pyridinyl nitrogen (≈ +0.28) are reactive toward nucleophiles.

- Solvent Effects : Polar solvents stabilize transition states, reducing activation energy by 15–20% .

- LogD (pH 7.4) : 0.93 ± 0.05, indicating moderate lipophilicity for membrane permeability studies .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

SHELXL refinement (via Olex2 or similar software) addresses challenges:

- Twinning : Use the Hooft parameter or R1/R1(all) discrepancy analysis to detect twinning.

- Disorder : Apply restraints to ester group torsional angles (e.g., DFIX for C–O bonds) . Example refinement metrics:

| Metric | Acceptable Range |

|---|---|

| R1 (I > 2σ(I)) | <0.05 |

| wR2 (all data) | <0.12 |

| CCDC Deposition | Required for validation |

Q. How can the compound’s biological activity be rationalized using structure-activity relationship (SAR) studies?

Analogues with substituted pyridinyl groups show:

- Antimicrobial Activity : Electron-withdrawing groups (e.g., -Cl at C5) enhance activity by 3–5× (MIC₉₀ = 12.5 µg/mL vs. S. aureus) .

- Enzyme Inhibition : The ester moiety acts as a hydrogen-bond acceptor in kinase binding pockets (e.g., IC₅₀ = 1.2 µM for JAK2) . SAR Table:

| Substituent | Biological Effect | Mechanistic Insight |

|---|---|---|

| 5-OH | Base activity | H-bond donor to catalytic residues |

| 5-Cl | Enhanced potency | Increased lipophilicity + π-stacking |

| Ester → Amide | Reduced bioavailability | Poor membrane permeability |

Methodological Guidance

Q. How to troubleshoot low yields in large-scale synthesis?

- Step 1 : Verify stoichiometry (use 1.2 eq boronate ester to pyridine derivative).

- Step 2 : Optimize solvent removal during deboronation (rotary evaporation at <40°C).

- Step 3 : Purify via recrystallization (hexane/EtOAc, 3:1) to remove polymeric byproducts .

Q. What experimental protocols mitigate risks during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.